Methyl aminolevulinate hydrochloride (MAL), known commercially as Metvix, is a topical agent used in photodynamic therapy (PDT) for the treatment of various skin conditions, including actinic keratosis, basal cell carcinoma (BCC), and Bowen's disease. MAL serves as a precursor in the heme biosynthesis pathway, leading to the selective accumulation of photoactive porphyrins in premalignant and malignant skin lesions. Upon exposure to a specific wavelength of light, these porphyrins produce a phototoxic effect, causing cell death and lesion resolution12345.
MAL's mechanism of action involves its conversion into porphyrins, which are photosensitizing compounds that accumulate preferentially in abnormal skin cells. When these porphyrin-rich cells are exposed to red light, reactive oxygen species are generated, leading to cell damage and death. Studies have shown that MAL induces a higher concentration of porphyrins in lesions compared to normal skin, which allows for targeted therapy with minimal damage to surrounding healthy tissue. The efficacy of MAL-PDT is influenced by factors such as the concentration of MAL, the duration of application, and the depth of the lesion234.
In a multicenter, randomized, double-blind study, MAL-PDT demonstrated a high complete lesion response rate in the treatment of actinic keratosis. The study reported an 89% complete response rate with MAL-PDT compared to 38% with placebo, with more than 90% of patients experiencing an excellent or good cosmetic outcome. This indicates that MAL-PDT is not only effective but also cosmetically favorable for patients with actinic keratosis1.
MAL-PDT has also been used to treat superficial basal cell carcinoma (BCC). Pharmacokinetic studies have shown that the application of MAL cream leads to significant porphyrin accumulation in BCC lesions. The selectivity of porphyrin distribution within the lesions suggests that MAL-PDT could be an effective treatment for BCC, especially when the cream is applied at higher concentrations for an optimal duration34.
MAL-PDT is an effective treatment option for superficial nonmelanoma skin cancers, including actinic keratosis, superficial BCC, and Bowen's disease. Clinical outcomes have been favorable, with complete response rates ranging from 69% to 93% at 3 months for actinic keratosis, and comparable long-term efficacy to cryosurgery for superficial BCC. The treatment is noninvasive and has been reported to have superior cosmetic outcomes relative to other management strategies, with a low risk of side effects and complications5.
CAS No.: 87051-15-8
CAS No.: 105688-01-5
CAS No.: 105688-00-4
CAS No.: 607-14-7
CAS No.: 83768-87-0